molecular formula C21H25ClO3 B1208380 Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate CAS No. 62516-91-0

Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate

Cat. No. B1208380
CAS RN: 62516-91-0
M. Wt: 360.9 g/mol
InChI Key: KIZXRDIROMPMKU-UHFFFAOYSA-N
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Patent
US04444779

Procedure details

A mixture of 3.6 g of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate, 0.73 g of thiourea and 3 ml of sulfolane is heated at 120° C. for 4 hours and after cooling, 15 ml of water is added. The oil is separated, ether is added to the oil and the crystalline insolubles (a) are separated from the solution (b) by filtration. The filtrate (b) is distilled to remove the solvent and the residue is run onto a column of 100 g silica gel, elution being carried out with chloroform. By the above procedure is obtained 1.7 g of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione. m.p. 107°-108° C. (benzene-ligroin)
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]([CH3:25])([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH3:18])=[CH:11][CH:10]=1)[C:3]([O:5]CC)=O.[NH2:26][C:27](N)=[S:28].S1(CCCC1)(=O)=[O:31]>O>[CH3:25][C:17]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([CH3:18])[CH2:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][CH:2]2[S:28][C:27](=[O:31])[NH:26][C:3]2=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC(C(=O)OCC)CC1=CC=C(C=C1)OCC(C)(C1=CC=CC=C1)C
Name
Quantity
0.73 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
3 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
The oil is separated
ADDITION
Type
ADDITION
Details
ether is added to the oil
CUSTOM
Type
CUSTOM
Details
the crystalline insolubles (a) are separated from the solution (b) by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate (b) is distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
the residue is run onto a column of 100 g silica gel, elution

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.